molecular formula C39H72N2O13 B601421 Clarithromycin Impurity O CAS No. 127252-80-6

Clarithromycin Impurity O

Cat. No. B601421
M. Wt: 776.99
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Clarithromycin Impurity O, also known as 6-O-Methylerythromycin A (Z)-9-(O-methyloxime), is a derivative of Clarithromycin . It is a semi-synthetic macrolide antibiotic derived from erythromycin .


Synthesis Analysis

The method for preparing the clarithromycin impurity is high in methylation selectivity and simple in after-treatment .


Molecular Structure Analysis

The molecular formula of Clarithromycin Impurity O is C38H69NO14 . The structure of this compound includes a 14-membered lactone ring, which is part of the macrolide core, and two deoxy sugar moieties .


Physical And Chemical Properties Analysis

A selective, sensitive, and stability-indicating reversed-phase high-performance liquid chromatography method was developed and validated for the determination of clarithromycin antibiotic in human plasma . Liquid chromatography was performed on a 5-µm (100 × 4.6 mm) C8 column at 40°C .

Scientific Research Applications

Impurity Profiling and Identification

  • Impurity Profiling Using High-Performance Liquid Chromatography (HPLC)

    Clarithromycin, a semi-synthetic antibiotic, is analyzed for impurities using HPLC with ultraviolet detection. This method identifies and estimates manufacturing and degradation impurities, crucial for ensuring drug purity and safety (Morgan et al., 1990).

  • Stability-Indicating HPLC Method for Impurity Separation

    A stability-indicating HPLC method has been developed for impurity profiling of clarithromycin in bulk samples. This method is vital for monitoring the stability and purity of clarithromycin during storage and transportation (Abuga et al., 2001).

Influence on Stability and Activity

  • Effect of Ionizing Radiation on Clarithromycin Stability: Research investigating the stability of clarithromycin (Zeclar®) under ionizing radiation highlights its sensitivity and the impact on antimicrobial activity. This study is significant for understanding the conditions under which clarithromycin remains effective (Salem et al., 2017).

Environmental Impact and Ecological Risks

  • Environmental Impact on Aquatic Ecosystems

    Clarithromycin, including its impurities, poses ecological risks to aquatic ecosystems. Studies on algae response to clarithromycin exposure reveal insights into the environmental impact and the mechanism of toxic effects on primary producers in aquatic environments (Peng et al., 2020).

  • Oxidative Stress in Freshwater Microalgae

    Evaluating the toxic effects of clarithromycin on microalgae species provides an understanding of its environmental impact. The study demonstrates the stress response in algae, which is essential for assessing the ecological risk of pharmaceutical pollutants (Guo et al., 2019).

Analytical Method Development

  • Chromophore Addition for HPLC Analysis: A study focused on enhancing the detectability of clarithromycin through chemical derivatization. This method introduces a chromophore to clarithromycin, improving its analysis using HPLC, crucial for detecting low concentrations in various samples (Abualhasan et al., 2020).

Safety And Hazards

When handling Clarithromycin Impurity O, it is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, do not ingest, and do not breathe dust . It is also advised to keep away from heat and sources of ignition .

Future Directions

There are ongoing studies to improve the synthesis process of Clarithromycin Impurity O and to better understand its properties . These studies aim to enhance the quality of generic Clarithromycin products and ensure their equivalence to the innovator product .

properties

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXVFUGKJGEBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clarithromycin Impurity O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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